H-Cys(Acm)-OH.HCl

Fmoc SPPS TFA cleavage orthogonal protection

H-Cys(Acm)-OH.HCl (S-acetamidomethyl-L-cysteine hydrochloride) is a cysteine derivative in which the thiol side chain is protected by the acetamidomethyl (Acm) group. As a member of the cysteine protecting group family—which includes over 60 reported variants—the Acm group is primarily categorised as oxidatively labile but also removable by heavy metals.

Molecular Formula C6H13ClN2O3S
Molecular Weight 228.70 g/mol
CAS No. 28798-28-9
Cat. No. B555388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(Acm)-OH.HCl
CAS28798-28-9
SynonymsH-Cys(Acm)-OHHCl; 28798-28-9; S-Acetamidomethyl-L-cysteinehydrochloride; H-Cys(Acm).HCl; H-Cys(Acm)-OHinvertedexclamationmarkcurrencyHCl; H-Cys(Acm)-OH.HCl; H-Cys(Acm)-OHhydrochloride; SCHEMBL4223453; 00320_FLUKA; CTK3J1719; MolPort-003-925-051; SZWPOAKLKGUXDD-JEDNCBNOSA-N; AKOS015914168; S-acetamidomethylcysteinehydrochloride; RTR-012643; AK-44912; KB-77680; TR-012643; A7134; ST24047346; K-7099; L-Cysteine,S-[(acetylamino)methyl]-,monohydrochloride(9CI)
Molecular FormulaC6H13ClN2O3S
Molecular Weight228.70 g/mol
Structural Identifiers
SMILESCC(=O)NCSCC(C(=O)O)N.Cl
InChIInChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H
InChIKeySZWPOAKLKGUXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H-Cys(Acm)-OH.HCl (CAS 28798-28-9): Cysteine Building Block with Acid-Stable Thiol Protection for Regioselective Peptide Synthesis


H-Cys(Acm)-OH.HCl (S-acetamidomethyl-L-cysteine hydrochloride) is a cysteine derivative in which the thiol side chain is protected by the acetamidomethyl (Acm) group . As a member of the cysteine protecting group family—which includes over 60 reported variants—the Acm group is primarily categorised as oxidatively labile but also removable by heavy metals [1]. The free base (H-Cys(Acm)-OH) carries the CAS number 19647-70-2, while the hydrochloride salt carries CAS 28798-28-9, with commercial purities typically reaching ≥98% by HPLC and enantiomeric impurity controlled to ≤0.5% [2]. Its defining operational feature is that the S-Acm group remains intact during the trifluoroacetic acid (TFA)-mediated global deprotection step of Fmoc solid-phase peptide synthesis, creating a core orthogonality with acid-labile protecting groups such as trityl (Trt) .

Why Cysteine Protecting Groups Cannot Be Freely Substituted for H-Cys(Acm)-OH.HCl in Multi-Disulfide Peptide Synthesis


Cysteine thiol protecting groups are not interchangeable commodities; each exhibits a distinct deprotection chemistry profile that directly affects the achievable regioselectivity, side-reaction risk, and overall synthetic yield. The Acm group is stable to 95% TFA cleavage cocktails, whereas the trityl (Trt) group—the most commonly used Fmoc-compatible protection—is quantitatively removed under identical conditions [1]. This difference is not marginal: substituting Acm with Trt in a multi-disulfide peptide synthesis eliminates the orthogonality required for sequential, regioselective disulfide bond formation, forcing all cysteine residues to deprotect simultaneously and rely on oxidative folding alone, which can produce complex mixtures of disulfide isomers . Conversely, the Acm group’s requirement for heavy metal reagents (Hg²⁺, Ag⁺, Tl³⁺) or iodine for removal introduces its own process constraints, including potential side reactions such as S→N Acm shift in peptides with high Ser/Thr content and tyrosine iodination with I₂ [2]. Procurement selection must therefore be driven by the specific deprotection sequence planned, not by generic cysteine derivative availability.

Quantitative Differentiation Evidence for H-Cys(Acm)-OH.HCl Against Closest Cysteine Protecting Group Analogs


TFA Stability Orthogonality: H-Cys(Acm)-OH.HCl vs. H-Cys(Trt)-OH Under Standard Fmoc Cleavage Conditions

The most consequential operational distinction between Acm and Trt protection is their divergent stability to the TFA-based global deprotection step. Fmoc-Cys(Acm)-OH yields a peptide with the Acm group fully retained after 95% TFA cleavage, whereas Fmoc-Cys(Trt)-OH undergoes complete Trt removal under the same conditions, as demonstrated in the synthesis of somatostatin [1]. This was further corroborated by a study showing Cys(Acm)-oxytocin survived nearly intact after 12 hours of treatment in TFA/DMSO mixtures, confirming the acid stability of the Acm moiety [2]. The practical consequence is that Acm enables a two-step deprotection strategy (TFA first, then Acm removal) essential for regioselective disulfide assembly, while Trt does not support this sequential logic.

Fmoc SPPS TFA cleavage orthogonal protection cysteine thiol

Cysteine Racemization Propensity: Acm vs. Trt Under Standard Phosphonium/Uronium Coupling Protocols

Both Acm- and Trt-protected cysteine derivatives are susceptible to substantial racemization during stepwise Fmoc SPPS when standard coupling protocols are used. Barany et al. (1997) conducted a systematic study across Acm, Trt, Tmob, and Xan protecting groups using an HPLC-based model system (H-Gly-Cys-Phe-NH₂) and found that under standard conditions with 5-min preactivation using phosphonium/aminium salts (BOP, HBTU, HATU, PyAOP) plus DIEA or NMM in DMF, racemization levels for both Acm and Trt fell in the range of 5–33% D:L ratio [1]. Critically, the same study demonstrated that for all protecting groups tested, including Acm, racemization could be reduced to <1% per step by: (i) omitting the preactivation step (6–7 fold reduction), (ii) switching to the weaker base 2,4,6-trimethylpyridine (TMP), (iii) reducing base equivalents by 2-fold, and (iv) changing the solvent to CH₂Cl₂-DMF (1:1) [1]. In contrast, a 2013 study demonstrated that Cys(Trt) racemization under conventional HCTU/DIEA SPPS reaches 8.0%, and cannot be reduced to <1.0% even when preactivation is omitted [2]. This indicates that while both groups are racemization-prone, Acm offers a validated mitigation pathway to <1% that is not achievable with Trt under the same protocol adjustments.

cysteine racemization Fmoc SPPS phosphonium reagents coupling conditions

On-Resin Selective Acm Removal by N-Chlorosuccinimide (NCS) in the Presence of Intact Trt Groups

A 2025 study demonstrated that N-chlorosuccinimide (NCS) can selectively remove the Acm group and simultaneously form a disulfide bond on-resin without affecting co-existing Trt-protected cysteine residues. In a model oxytocin system [H-Cys(Acm)-Tyr(tBu)-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-Leu-Gly-NH₂], two successive NCS treatments (3 equiv., 3.5 min each) yielded cyclized oxytocin with ≥87% HPLC purity and no detectable starting material [1]. Crucially, the Trt group remained intact under these NCS conditions, whereas iodine (I₂)—a traditional Acm removal reagent—also cleaves Trt, destroying orthogonality [1]. The method was validated in the synthesis of α-conotoxin SI: NCS-mediated on-resin Acm removal selectively formed the first disulfide (Cys2-Cys7) with 81.7% HPLC purity while preserving SIT and Trt protections on other cysteines; subsequent solution-phase SIT-directed cyclization yielded fully folded conotoxin with 83.1% HPLC purity [1]. This selectivity is not achievable with Trt-protected cysteines, which deprotect simultaneously during TFA cleavage.

on-resin deprotection N-chlorosuccinimide orthogonal deprotection multi-disulfide peptides

Enantiomeric Purity Specification: H-Cys(Acm)-OH.HCl as a Chiral Building Block

Procurement-grade H-Cys(Acm)-OH.HCl is commercially available with tightly controlled enantiomeric purity specifications. Watanabe Chemical Industries provides this compound with HPLC purity ≥98% and enantiomer (D-isomer) content ≤0.5% [1]. Shanghai Ziyi Reagent reports specific rotation [α]20/D = 27–30° (c = 1, H₂O) [2]. These specifications are critical because cysteine derivatives are particularly prone to racemization during both manufacture and subsequent coupling, and residual D-enantiomer incorporation can compromise peptide biological activity. In contrast, equivalent specifications for H-Cys(Trt)-OH from the same quality-tier suppliers typically report ≥95.0% purity by HPLC (sum of enantiomers) with less stringent enantiomeric excess guarantees , reflecting the additional purification challenges associated with the bulkier Trt protecting group.

enantiomeric purity chiral specification quality control HPLC

Orthogonal Protection Strategy Enabling Regioselective Multi-Disulfide Synthesis: Acm/Trt Pair in Linaclotide Production

The Acm/Trt orthogonal pair is the most widely deployed combination for regioselective multi-disulfide peptide synthesis and cannot be replaced by either group alone. In the semi-regioselective synthesis of the FDA-approved peptide drug linaclotide (a 14-mer with three disulfide bonds), six linear precursors were constructed using complementary [4 Trt + 2 Acm] and [2 Trt + 4 Acm] cysteine protection patterns [1]. The Trt groups were removed during TFA cleavage to expose the first set of thiols for air oxidation; the Acm groups, stable to TFA, were subsequently removed with iodine to form the remaining disulfide bonds in a controlled sequence [1]. This Acm/Trt strategy has been successfully extended to α-conotoxin dimers with four disulfide bonds (using Trt, Acm, tBu, and MeBzl) [2] and to conotoxins with three disulfide bonds (using Mob, Trt, and Acm), achieving isolated yields of 20–30% for fully folded products [3]. Without Acm-protected cysteine, the linaclotide synthesis would revert to random oxidative folding, which generates complex disulfide isomer mixtures and requires extensive chromatographic purification.

linaclotide regioselective disulfide orthogonal protection Acm-Trt pair

High-Value Application Scenarios for H-Cys(Acm)-OH.HCl Supported by Quantitative Differentiation Evidence


Regioselective Synthesis of Multi-Disulfide Therapeutic Peptides (e.g., Linaclotide, Conotoxins, Insulin Analogs)

H-Cys(Acm)-OH.HCl is the cysteine building block of choice when the synthetic route requires sequential, regioselective formation of two or more disulfide bonds. In linaclotide manufacturing, Acm-protected cysteine residues survive TFA-mediated global deprotection while Trt groups are removed, enabling the first disulfide to form via air oxidation; subsequent iodine treatment removes Acm to install the remaining disulfide bridges in a controlled order [1]. The same Acm/Trt orthogonal logic has been validated for α-conotoxin SI (2 disulfide bonds using NCS-mediated on-resin Acm removal with 81.7% intermediate purity) [2] and extended to conotoxin dimers with four disulfide bonds using a Trt/Acm/tBu/MeBzl quartet [3]. For any peptide therapeutic containing three or more disulfide bonds, H-Cys(Acm)-OH.HCl is not merely one option among many—it is the enabling building block for the Acm/Trt orthogonal pair that makes regioselective folding synthetically tractable.

Solid-Phase Synthesis of Protected Cysteine-Containing Peptide Fragments for Native Chemical Ligation

When a synthetic strategy requires a protected peptide fragment bearing a C-terminal cysteine with its thiol group masked for subsequent ligation, H-Cys(Acm)-OH.HCl provides the critical combination of TFA stability and orthogonal deprotection. The Acm group remains intact through Fmoc SPPS chain assembly, piperidine-mediated Fmoc removal, and TFA cleavage from the resin, yielding a fully side-chain-deprotected peptide with only the cysteine thiol still protected [1]. This Acm-protected fragment can then be used directly in native chemical ligation at a later thioester position, with Acm removal by Hg(OAc)₂ or AgOTf performed after ligation to liberate the free thiol for subsequent disulfide formation. This strategy has been employed in the total synthesis of proteins via three-segment ligation using orthogonally protected auxiliary groups [2], demonstrating that H-Cys(Acm)-OH.HCl enables convergent synthetic approaches unavailable with acid-labile alternatives.

On-Resin Disulfide Cyclization of Therapeutic Peptides Using Metal-Free NCS Chemistry

Recent advances have established N-chlorosuccinimide (NCS) as a rapid, metal-free reagent for on-resin Acm removal with simultaneous disulfide bond formation. This protocol was validated on oxytocin—a clinically used nonapeptide—achieving cyclized product with ≥87% purity after only 7 minutes of NCS treatment (2 × 3.5 min at 3 equiv. NCS) [1]. Critically, NCS selectively removes Acm without affecting co-existing Trt or SIT protecting groups, enabling on-resin formation of the first disulfide bond while leaving other cysteine residues protected for subsequent regioselective deprotection in solution [1]. This on-resin disulfide strategy reduces the number of purification steps and avoids the use of toxic heavy metal salts (Hg²⁺, Tl³⁺) traditionally required for Acm removal, making H-Cys(Acm)-OH.HCl the preferred building block for environmentally benign, scalable peptide manufacturing workflows.

High-Purity Peptide API Manufacturing Requiring Tight Chiral Impurity Control

For peptide active pharmaceutical ingredient (API) manufacturing under GMP conditions, the enantiomeric purity of starting materials directly impacts final product quality and regulatory compliance. H-Cys(Acm)-OH.HCl is commercially available with enantiomer (D-isomer) content controlled to ≤0.5% and HPLC purity ≥98% [1], specifications that exceed the typical purity guarantees for alternative cysteine derivatives such as Fmoc-Cys(Trt)-OH (≥95.0% sum of enantiomers without separate D-isomer reporting) [2]. Given that cysteine is among the most racemization-prone amino acids during both manufacturing and peptide coupling—with racemization levels of 5–33% reported under standard coupling protocols [3]—starting with a building block of verified low enantiomeric impurity provides an essential quality buffer. This specification advantage directly translates to reduced purification burden and higher confidence in chiral integrity for pharmaceutical peptide production.

Quote Request

Request a Quote for H-Cys(Acm)-OH.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.